molecular formula C8H10ClN B3383380 5-chloro-N,2-dimethylaniline CAS No. 41456-54-6

5-chloro-N,2-dimethylaniline

Cat. No.: B3383380
CAS No.: 41456-54-6
M. Wt: 155.62 g/mol
InChI Key: MMOJEOOKQSPVMJ-UHFFFAOYSA-N
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Description

5-Chloro-N,2-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 5-position and two methyl groups at the N and 2 positions. This compound is of interest due to its applications in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N,2-dimethylaniline typically involves the chlorination of N,2-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where N,2-dimethylaniline is treated with a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form 5-chloro-N,2-dimethylcyclohexylamine.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: 5-Chloro-N,2-dimethylnitrobenzene.

    Reduction: 5-Chloro-N,2-dimethylcyclohexylamine.

    Substitution: 5-Hydroxy-N,2-dimethylaniline or 5-Amino-N,2-dimethylaniline.

Scientific Research Applications

5-Chloro-N,2-dimethylaniline is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of dyes and pigments.

    Biology: In the study of enzyme inhibition and protein binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-N,2-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups influence its binding affinity and specificity. For instance, in enzyme inhibition studies, it can act as a competitive inhibitor by mimicking the substrate’s structure and binding to the active site.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.

    5-Chloro-2-methylaniline: Similar structure but lacks the N-methyl group, affecting its solubility and reactivity.

    2,5-Dichloroaniline: Contains an additional chlorine atom, altering its chemical properties and reactivity.

Uniqueness: 5-Chloro-N,2-dimethylaniline’s unique combination of chlorine and methyl substitutions provides a distinct reactivity profile, making it valuable in specific synthetic applications where selective reactivity is required.

Properties

IUPAC Name

5-chloro-N,2-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOJEOOKQSPVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301917
Record name 5-Chloro-N,2-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41456-54-6
Record name 5-Chloro-N,2-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41456-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N,2-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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